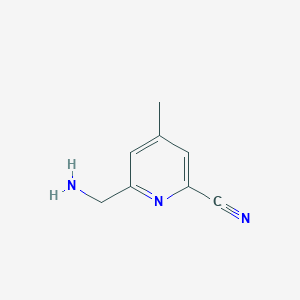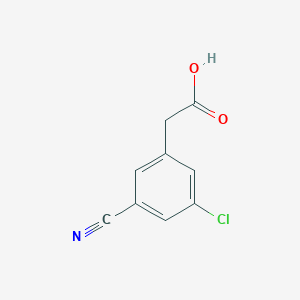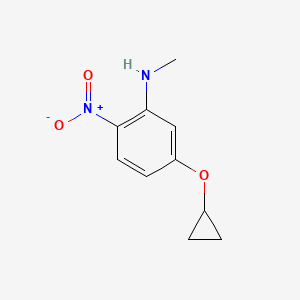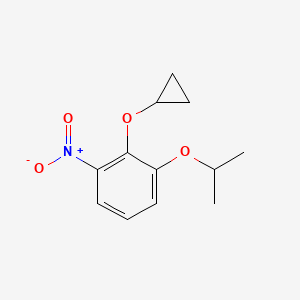
2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene typically involves multi-step organic synthesisThe nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Reduction: 2-Cyclopropoxy-1-isopropoxy-3-aminobenzene.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropoxy-2-isopropoxy-3-nitrobenzene: Similar structure but different positioning of the substituents on the benzene ring.
1-Isopropoxy-3-nitrobenzene: Lacks the cyclopropoxy group, making it less complex.
Uniqueness
2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the nitro functionality makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-nitro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15NO4/c1-8(2)16-11-5-3-4-10(13(14)15)12(11)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
BUDXAROVMNNIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


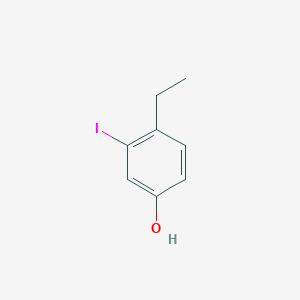
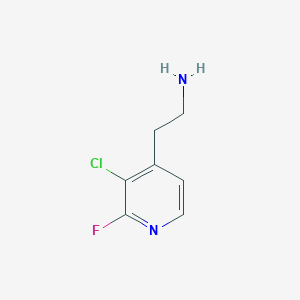
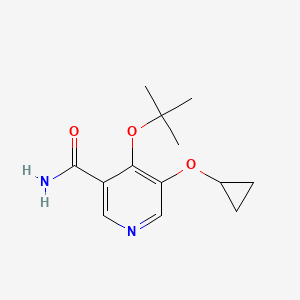
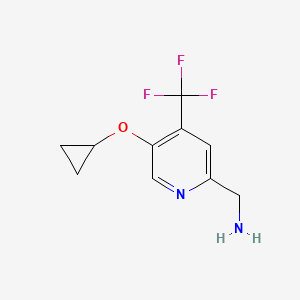
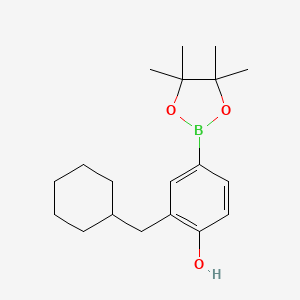

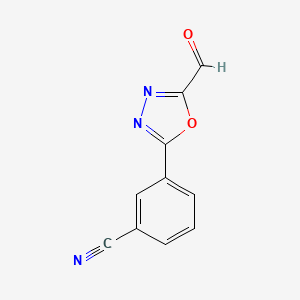
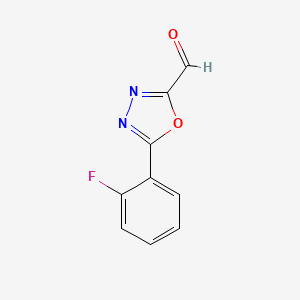
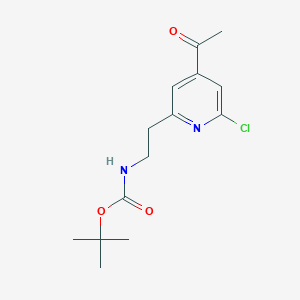
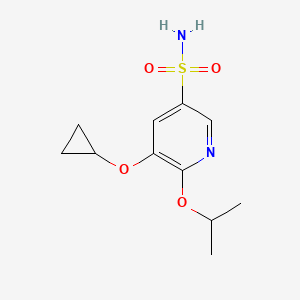
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
